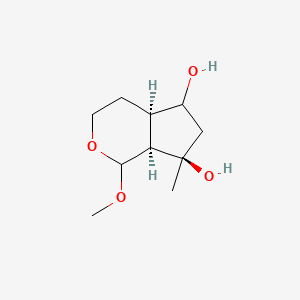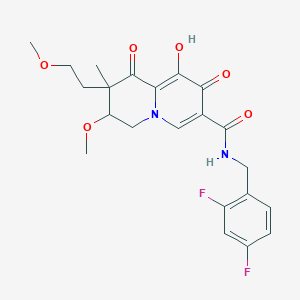
2-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, photonics, and medicinal chemistry. The presence of bromine atoms in the 3 and 5 positions of the phenyl ring enhances the compound’s reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds. The general procedure involves the reaction of 3,5-dibromophenylboronic acid with 9-phenylcarbazole in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the Suzuki-Miyaura coupling can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product . Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of 2-phenyl-9-phenylcarbazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl or aryl lithium reagents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Photonic Materials: The compound’s photophysical properties make it suitable for use in photonic devices, such as lasers and sensors.
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole depends on its application. In organic electronics, the compound acts as an electron-transport material, facilitating the movement of electrons through the device. In medicinal chemistry, its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromophenyl-functionalized imidazolium salts: These compounds also contain the 3,5-dibromophenyl group and have applications in supramolecular chemistry and anticancer activity.
2-Amino-3,5-dibromophenylmethanol: This compound is used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
2-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole is unique due to its combination of the carbazole core and the 3,5-dibromophenyl group. This structure imparts distinct electronic and photophysical properties, making it highly valuable in organic electronics and photonics .
Properties
Molecular Formula |
C24H15Br2N |
|---|---|
Molecular Weight |
477.2 g/mol |
IUPAC Name |
2-(3,5-dibromophenyl)-9-phenylcarbazole |
InChI |
InChI=1S/C24H15Br2N/c25-18-12-17(13-19(26)15-18)16-10-11-22-21-8-4-5-9-23(21)27(24(22)14-16)20-6-2-1-3-7-20/h1-15H |
InChI Key |
RAPXWFDBTSTAEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC(=CC(=C5)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1495056.png)
![5-Hydrazinyl-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1495063.png)
![tert-Butyl (1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B1495066.png)






![9-(Dibenzo[b,d]furan-4-yl)-9H-fluoren-9-ol](/img/structure/B1495118.png)


![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(2-nitro-phenyl)-acetic acid](/img/structure/B1495130.png)
